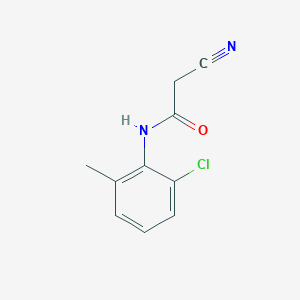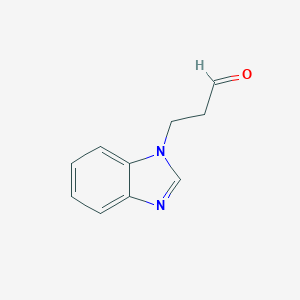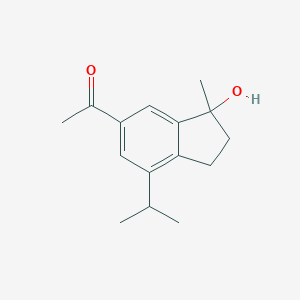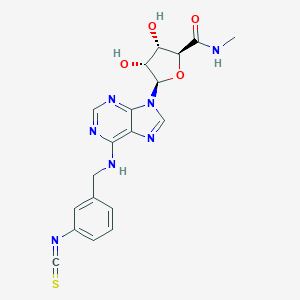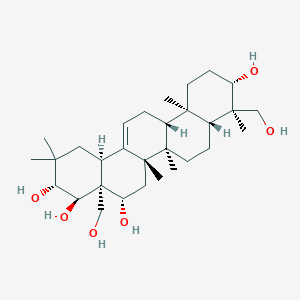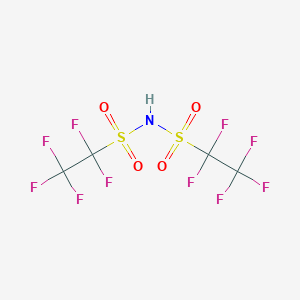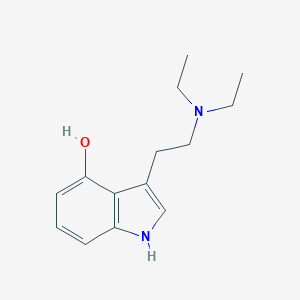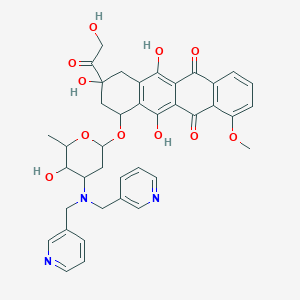
Phorate sulfoxide
Vue d'ensemble
Description
Phorate sulfoxide is a chemical compound with the molecular formula C7H17O3PS3 . It is an organophosphate pesticide that is used due to its high proficiency and relatively low persistence in the environment .
Synthesis Analysis
Phorate sulfoxide is a metabolite of phorate, an organophosphate pesticide. The transformation of phorate into phorate sulfoxide is an essential metabolic pathway for organophosphate insecticides .Molecular Structure Analysis
The molecular structure of Phorate sulfoxide consists of carbon ©, hydrogen (H), oxygen (O), phosphorus (P), and sulfur (S) atoms. The average mass of the molecule is 276.377 Da, and the monoisotopic mass is 276.007751 Da .Chemical Reactions Analysis
Phorate sulfoxide is a product of the metabolic transformation of phorate. The sulfoxidation process is a key transformation pathway for organophosphate insecticides .Physical And Chemical Properties Analysis
Phorate sulfoxide has a density of 1.3±0.1 g/cm3, a boiling point of 382.3±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 60.6±3.0 kJ/mol, and the flash point is 185.0±28.4 °C .Applications De Recherche Scientifique
Insecticidal Activity
Phorate sulfoxide has been studied for its insecticidal properties. It is known to be effective against various insects and pests in agricultural settings. The effectiveness of Phorate sulfoxide as an insecticide can be influenced by factors such as soil type, moisture, and temperature .
Soil Persistence and Transformation
Research has shown that Phorate sulfoxide undergoes transformation in soil, leading to the formation of intermediate products such as Phorate sulfone. The persistence of these compounds in soil can vary depending on environmental conditions .
Analytical Chemistry
Phorate sulfoxide can be analyzed using reverse phase (RP) HPLC methods with specific conditions. This application is crucial in understanding the presence and concentration of Phorate sulfoxide in various samples .
Plant Transformation Pathways
Plants have been shown to transform Phorate through various pathways, including sulfoxidation. This process is significant in understanding how plants metabolize organophosphate insecticides .
Mécanisme D'action
Target of Action
Phorate sulfoxide, like its parent compound phorate, is an organophosphate insecticide . Its primary targets are acetylcholinesterase enzymes , which play a crucial role in transmitting nerve impulses in both insects and mammals .
Mode of Action
Phorate sulfoxide acts by inhibiting acetylcholinesterase enzymes . This inhibition disrupts the normal functioning of the nervous system, leading to overstimulation and eventual exhaustion of the nerves. This results in paralysis and death of the target organism .
Biochemical Pathways
Phorate sulfoxide is a transformation product of phorate, undergoing oxidation to form phorate sulfoxide . This transformation process involves the oxidation of phorate to phorate sulfoxide , which is a major process observed in sterile soils . A minor process of reduction of phorate sulfoxide back to phorate has also been detected . These biochemical processes are of major importance in the transformation of phorate and its oxidation products in soil .
Pharmacokinetics
It is known that phorate sulfoxide can be detected in the visceral matrices by gas chromatography mass spectrometry . The half-life of phorate disappearance from water decreased by 4.5-fold in the presence of Brassica juncea, indicating that plants can influence the bioavailability of phorate sulfoxide .
Result of Action
The inhibition of acetylcholinesterase by phorate sulfoxide leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves. This overstimulation can lead to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) in mammals . In insects, this overstimulation leads to paralysis and death .
Action Environment
The action of phorate sulfoxide is influenced by environmental factors such as soil type, moisture, and temperature . It has been observed that the insecticidal activity of phorate sulfoxide in soil was influenced by these factors . Moreover, phorate sulfoxide was found to be moderately mobile in drainflow . The persistence of phorate sulfoxide in the environment is also influenced by these factors, with the compound being more persistent in sand and muck .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethoxy-(ethylsulfinylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS3/c1-4-9-11(12,10-5-2)13-7-14(8)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHTUDGPWMPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042283 | |
| Record name | Phorate sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phorate sulfoxide | |
CAS RN |
2588-03-6 | |
| Record name | Phorate sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorate sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(ethanesulfinyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



